(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Catalog No.
S12106194
CAS No.
M.F
C21H15BrN4O2
M. Wt
435.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthale...

Product Name

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C21H15BrN4O2

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+

InChI Key

WOKURXSFTBKWDZ-FSJBWODESA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that belongs to the class of pyrazole derivatives. This compound features a distinctive structure characterized by a hydrazone linkage formed between the 5-bromo-2-hydroxybenzaldehyde and a hydrazine derivative, along with a naphthalene moiety. The presence of various functional groups such as hydroxyl, bromo, and hydrazide contributes to its potential biological activity and chemical reactivity.

Typical of hydrazones and pyrazoles, including:

  • Condensation Reactions: The formation of the hydrazone linkage occurs through the condensation of the aldehyde and hydrazine.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex heterocyclic structures.

These reactions are facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the hydroxyl group.

Research indicates that compounds similar to (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibit various biological activities, such as:

  • Antimicrobial Properties: Many pyrazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as chemotherapeutic agents.

The specific biological activities of this compound would require empirical testing to confirm its efficacy in various assays.

The synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be achieved through multicomponent reactions (MCRs), which are advantageous due to their efficiency and atom economy. Typical steps may include:

  • Formation of Hydrazone: Reacting 5-bromo-2-hydroxybenzaldehyde with a suitable hydrazine derivative under acidic conditions to yield the hydrazone.
  • Pyrazole Formation: Introducing naphthalene-based components to facilitate cyclization and form the pyrazole ring.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.

These methods leverage the principles of green chemistry by minimizing waste and maximizing yield .

The unique structure of (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide makes it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial, anti-inflammatory, and anticancer properties make it a candidate for drug development.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties due to its conjugated structure.
  • Biochemical Probes: Given its reactivity, it may serve as a probe in biochemical assays to study enzyme activities or cellular processes.

Interaction studies involving this compound could encompass:

  • Protein-Ligand Interactions: Investigating how the compound binds to specific biological targets, which is crucial for understanding its mechanism of action.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential and safety profiles.
  • Molecular Docking Studies: Utilizing computational methods to predict interactions with target proteins, providing insights into binding affinities and modes.

These studies are essential for advancing the compound toward practical applications in medicine.

Several compounds share structural similarities with (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, including:

  • 4-Aminoantipyrine Derivatives
    • Similarity: Presence of pyrazole ring
    • Uniqueness: Different substituents lead to varied biological activities.
  • Benzoylpyrazoles
    • Similarity: Pyrazole core structure
    • Uniqueness: Varying acyl groups influence reactivity and biological profiles.
  • Hydrazone Derivatives
    • Similarity: Contains hydrazone linkage
    • Uniqueness: Functional groups attached can significantly alter properties and activities.
  • Naphthalene-based Compounds
    • Similarity: Incorporation of naphthalene moiety
    • Uniqueness: Different substituents on naphthalene can modify electronic properties.

This comparison highlights how variations in substituents and structural motifs contribute to distinct chemical behaviors and biological activities among related compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

434.03784 g/mol

Monoisotopic Mass

434.03784 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types